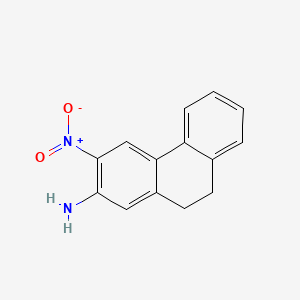

3-Nitro-9,10-dihydrophenanthren-2-amine

Description

3-Nitro-9,10-dihydrophenanthren-2-amine is a polycyclic aromatic compound featuring a partially hydrogenated phenanthrene backbone substituted with a nitro (-NO₂) group at position 3 and an amine (-NH₂) at position 2. Its structure combines aromaticity with reduced strain due to the 9,10-dihydro modification, making it a candidate for studies in organic synthesis, pharmacology, and materials science.

Properties

CAS No. |

18264-86-3 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.262 |

IUPAC Name |

3-nitro-9,10-dihydrophenanthren-2-amine |

InChI |

InChI=1S/C14H12N2O2/c15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(17)18/h1-4,7-8H,5-6,15H2 |

InChI Key |

VDHJHRRSUVUMKP-UHFFFAOYSA-N |

SMILES |

C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])N |

Synonyms |

9,10-Dihydro-3-nitro-2-phenanthrenamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features of 3-Nitro-9,10-dihydrophenanthren-2-amine and related compounds:

Spectral and Physicochemical Properties

NMR Data Comparison:

- 3-Amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile : ¹H-NMR (DMSO-d₆): δ 2.88 (C9-H), 2.83 (C10-H), 3.74 (OCH₃), 6.98 (NH₂), 6.85–7.49 (ArH). ¹³C-NMR: 33.8 (C9), 26.2 (C10), 116.5 (CN), 160.6 (Ar-C-OCH₃).

- 3-Chloro-9H-fluoren-2-amine :

- Computed Properties : XLogP3 = 3.8 (high lipophilicity), Topological Polar Surface Area = 26 Ų (moderate solubility).

Key Observations:

- The nitro group in the target compound likely reduces electron density at C3, contrasting with the amino group in , which increases reactivity for electrophilic substitution.

- 9,10-Dihydro modification (common in , and the target compound) reduces ring strain compared to fully aromatic systems like but may limit π-π stacking interactions.

- Long alkyl chains (e.g., octyloxy in ) or trifluoromethyl groups () significantly alter solubility and bioavailability.

Critical Research Findings and Gaps

- Electronic Effects: The nitro group in the target compound may confer oxidative stability but reduce nucleophilicity compared to amino-substituted analogs .

- Data Limitations : Direct experimental data (e.g., NMR, HPLC) for 3-Nitro-9,10-dihydrophenanthren-2-amine are unavailable in the provided evidence , necessitating further studies.

- Biological Relevance : Nitroaromatics are often explored for antimicrobial activity, but toxicity profiles (e.g., nitrosamine risks ) must be evaluated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.